4-Amino-3-bromo-2-chloropyridine

Descripción

Molecular Structure and Classification

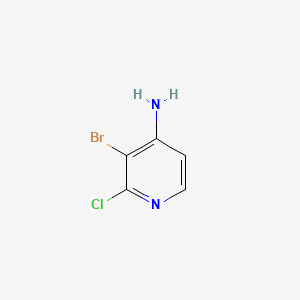

4-Amino-3-bromo-2-chloropyridine is a halogenated pyridine derivative with the molecular formula C₅H₄BrClN₂ . Its structure consists of a pyridine ring substituted with an amino group (-NH₂) at position 4, a bromine atom at position 3, and a chlorine atom at position 2 (Figure 1). The compound belongs to the class of heterocyclic aromatic amines , characterized by the presence of a nitrogen-containing six-membered aromatic ring.

Structural Features :

- Pyridine backbone : Provides aromaticity and planar geometry.

- Electron-withdrawing substituents : Bromine and chlorine atoms influence electronic distribution and reactivity.

- Amino group : Enhances hydrogen-bonding potential and solubility in polar solvents.

The SMILES notation for the compound is C1=CN=C(C(=C1N)Br)Cl , and its InChIKey is KTWAUKYSQFZIET-UHFFFAOYSA-N .

Physicochemical Properties

Physical State and Appearance

This compound typically exists as a white to yellow-brown crystalline powder at room temperature. The coloration may vary depending on purity, with higher-purity samples appearing closer to white.

| Property | Description |

|---|---|

| Physical State | Crystalline solid |

| Color | White to yellow-brown |

| Purity | 95–100% (commercial grades) |

Melting Point and Thermal Properties

The compound exhibits a melting point range of 148–153°C . This relatively high melting point reflects strong intermolecular forces, including hydrogen bonding from the amino group and halogen-halogen interactions. Thermal stability data suggest decomposition above 250°C, though detailed thermogravimetric analyses are not widely reported.

Solubility Profile

This compound demonstrates moderate solubility in polar aprotic solvents and limited solubility in water:

| Solvent | Solubility (mg/mL) |

|---|---|

| Dimethyl sulfoxide (DMSO) | >10 |

| N,N-Dimethylformamide (DMF) | >10 |

| Methanol | 5–10 |

| Water | <0.1 |

The solubility in water is constrained by the compound’s hydrophobic aromatic core and halogen substituents.

Nomenclature and Identifiers

IUPAC Nomenclature

The systematic IUPAC name is 3-bromo-2-chloropyridin-4-amine , which specifies substituent positions on the pyridine ring.

Propiedades

IUPAC Name |

3-bromo-2-chloropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c6-4-3(8)1-2-9-5(4)7/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWAUKYSQFZIET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652033 | |

| Record name | 3-Bromo-2-chloropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215364-85-5 | |

| Record name | 3-Bromo-2-chloropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 215364-85-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Procedure Summary:

- Starting material: 2-chloropyridin-4-amine (2 g, 15.56 mmol)

- Solvent: Acetic acid (20 mL)

- Brominating agent: NBS (2.77 g, 15.56 mmol), added portion-wise at 0 °C under nitrogen

- Reaction time: 1 hour at room temperature after addition

- Work-up: Removal of solvent under reduced pressure, azeotropic distillation with ethanol

- Purification: Silica gel chromatography (gradient elution with 10-20% ethyl acetate in petroleum ether)

- Yield: 62% of this compound as a white solid

- Characterization: LCMS m/z = 209.0 [M+H]+, retention time 0.84 min

This method offers a relatively simple and effective route with moderate yield and good purity, suitable for laboratory-scale synthesis.

Patent-Disclosed Method for Preparation of 2-Amino-3-bromopyridine (Relevant Intermediate)

A Chinese patent (CN103664765A) discloses an efficient preparation method for 2-amino-3-bromopyridine, which is structurally related to this compound and can serve as a precursor.

Key Steps:

- Dissolve 2-aminopyridine in an organic solvent at 0 °C.

- Add half the amount of liquid bromine dropwise under stirring.

- Heat to 10-20 °C, add acetic acid dropwise.

- Cool back to below 0 °C, add the second half of bromine.

- Heat again to 50-60 °C and react for 0.5–1.5 hours.

- Neutralize with sodium hydroxide solution.

- Extract with water three times.

- Concentrate under reduced pressure to obtain 2-amino-3-bromopyridine.

Advantages:

- High purity product with minimal by-products.

- Simple post-treatment and direct usability for subsequent reactions.

- High yield and cost-effective for scale-up production.

Reaction Parameters Summary:

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

|---|---|---|---|

| Bromine addition rate | 1 drop every 7 seconds | 1 drop every 6 seconds | 1 drop every 5 seconds |

| Acetic acid addition rate | 1 drop every 3 seconds | 1 drop every 4 seconds | 1 drop every 4 seconds |

| Heating temperature (°C) | 15 | 17 | 14 |

| Reaction temperature (°C) | 57 | 53 | Not specified |

| Reaction time (hours) | 1.2 | 1 | Not specified |

This method emphasizes controlled bromine and acetic acid addition rates and temperature management to optimize yield and purity.

Comparative Summary of Preparation Methods

Research Findings and Notes

- Selectivity Control: The position of bromination on the pyridine ring is highly sensitive to reaction conditions such as temperature, solvent, and reagent addition rate. NBS in acetic acid at low temperature favors selective bromination at the 3-position of 2-chloropyridin-4-amine.

- Purification: Silica gel chromatography remains the preferred method for purification in laboratory settings, ensuring removal of minor by-products.

- Scale-Up Potential: The patent method for 2-amino-3-bromopyridine demonstrates scalability with simple extraction and neutralization steps, which could be adapted for this compound synthesis.

- By-Product Minimization: Controlled addition of bromine and acetic acid, along with temperature regulation, reduces formation of polybrominated or over-aminated by-products.

- Solvent Effects: Polar aprotic solvents like DMF influence nucleophilic substitution regioselectivity, which can be leveraged in multi-step syntheses involving pyridine derivatives.

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-3-bromo-2-chloropyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in this reaction, typically in the presence of a base like potassium carbonate.

Oxidation: Oxidizing agents such as hydrogen peroxide or oxone can be employed.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications .

Aplicaciones Científicas De Investigación

Chemistry

4-Amino-3-bromo-2-chloropyridine serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for versatile chemical modifications, making it valuable in the development of new materials and chemicals .

Biology

Research has indicated potential biological activities , including:

- Antimicrobial Properties : Studies have shown that BCPA exhibits activity against various bacterial strains.

- Anticancer Properties : Investigations into its effects on cancer cell lines have suggested potential use as an anticancer agent .

Medicine

In medicinal chemistry, BCPA is explored as a pharmaceutical intermediate , particularly in synthesizing compounds with therapeutic potential. Its structural attributes facilitate the development of drugs targeting specific biological pathways .

Industry

The compound is utilized in the production of:

- Agrochemicals : Used in developing pesticides and herbicides.

- Dyes and Specialty Chemicals : Its reactivity allows for incorporation into various industrial applications .

Case Studies

- Antitumor Activity : A study demonstrated that derivatives of BCPA showed significant cytotoxic effects against human cancer cell lines, including HeLa and HepG2, highlighting its potential in cancer therapy .

- Synthesis of Acetylenic Dipyridones : BCPA has been employed in synthesizing acetylenic dipyridones, which are being researched for their pharmacological properties .

Mecanismo De Acción

The mechanism of action of 4-Amino-3-bromo-2-chloropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs and Positional Isomers

a) 4-Amino-5-bromo-2-chloropyridine (CAS 857730-21-3)

- Molecular formula : C₅H₄BrClN₂ (same as target compound).

- Structural difference : Bromo and chloro substituents at positions 5 and 2 (vs. 3 and 2 in the target compound).

b) 5-Bromo-2-chloropyrimidin-4-amine

- Molecular formula : C₄H₃BrClN₃.

- Structural features: Pyrimidine core with bromo, chloro, and amino groups at positions 5, 2, and 3.

- Synthesis : Reduction of 5-bromo-2-chloro-4-nitropyrimidine using SnCl₂/HCl, yielding a melting point of 187–188°C .

- Crystallography : Forms a 2D hydrogen-bonded network via N–H···N interactions, enhancing thermal stability compared to pyridine analogs .

c) 3-Amino-5-bromo-2-chloropyridine (CAS 588729-99-1)

- Substituent positions: Amino at position 3, bromo at 5, chloro at 2.

- Reactivity: The shifted amino group may direct electrophilic substitutions differently, influencing its utility in medicinal chemistry .

Physicochemical Properties

Actividad Biológica

4-Amino-3-bromo-2-chloropyridine (ABCP) is a heterocyclic organic compound with the molecular formula C₅H₄BrClN₂. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a building block in drug development. This article reviews the biological activity of ABCP, including its synthesis, mechanisms of action, and applications in various fields.

- Molecular Weight : 207.46 g/mol

- CAS Number : 215364-85-5

- IUPAC Name : 3-bromo-2-chloropyridin-4-amine

Table 1: Structural Characteristics of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Bromo-2-chloropyridine | C₅H₄BrClN | Lacks amino group; primarily used as a building block |

| 5-Bromo-6-chloro-N-methylpyridine | C₇H₈BrClN | Contains an additional methyl group; used in drug synthesis |

| 2-Amino-3-bromo-5-chloropyridine | C₅H₄BrClN₂ | Different substitution pattern; explored for antimicrobial properties |

Synthesis Methods

ABCP can be synthesized through various methods, including halogenation and amination of pyridine derivatives. The choice of method influences the yield and purity of the final product.

Anticancer Potential

ABCP has been investigated for its antiproliferative activity against several cancer cell lines. In vitro studies have demonstrated its effectiveness against murine leukemia cells (L1210), human T-lymphocyte cells (CEM), and cervical carcinoma cells (HeLa) . The compound's mechanism involves cell cycle arrest and induction of apoptosis, making it a candidate for further development in cancer therapy.

The biological activity of ABCP is attributed to its ability to interact with various biological targets. Research indicates that it may inhibit key enzymes involved in tumor growth and metastasis. For instance, docking studies have shown that ABCP can bind to the ATP-binding site of certain kinases, suggesting potential as a kinase inhibitor .

Toxicity and Safety Profile

While ABCP exhibits promising biological activities, it is essential to consider its toxicity. The compound is classified as corrosive and an irritant, necessitating caution during handling . Long-term exposure studies suggest minimal chronic effects; however, standard safety protocols should always be followed.

Case Studies

- EGFR Inhibition : A study focused on synthesizing derivatives related to ABCP demonstrated that certain modifications enhanced its inhibitory effects on the epidermal growth factor receptor (EGFR) tyrosine kinase. These derivatives showed significant cytotoxicity in various cancer cell lines by activating apoptotic pathways .

- Antimicrobial Properties : Another investigation into structurally similar compounds revealed that modifications could lead to enhanced antimicrobial activity, suggesting that ABCP could serve as a scaffold for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Amino-3-bromo-2-chloropyridine, and how can purity ≥97% be achieved?

- Methodological Answer : Synthesis typically involves halogenation or substitution reactions on pyridine derivatives. For example, bromination of 4-amino-2-chloropyridine using under controlled conditions (e.g., , 60–80°C) can yield the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended to achieve ≥97% purity, as specified in commercial-grade protocols . Air-sensitive handling is critical due to the compound’s reactivity .

Q. How should spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

- Methodological Answer :

- : Expect aromatic proton signals in the δ 6.5–8.5 ppm range, with splitting patterns reflecting adjacent substituents. The amino group () may show broad peaks at δ ~5 ppm.

- : Carbons adjacent to electronegative groups (Br, Cl) resonate at δ 120–150 ppm.

- IR : Stretching vibrations for (~3400 cm) and aromatic C-Br (~600 cm) confirm functional groups. Compare spectra with computational predictions (e.g., DFT) to resolve ambiguities .

Q. What crystallographic methods are suitable for resolving the solid-state structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is ideal. Crystals grown via slow evaporation (solvent: dichloromethane/hexane) should be mounted on a diffractometer at 100 K. ORTEP-3 can visualize thermal ellipsoids and hydrogen-bonding networks .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and regioselectivity of this compound in substitution reactions?

- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with a 6-311G++(d,p) basis set to compute molecular orbitals and Fukui indices. These predict nucleophilic/electrophilic sites, explaining observed regioselectivity in reactions (e.g., Suzuki coupling at the bromine site). Compare computed vs. experimental shifts to validate accuracy .

Q. How can contradictions in substitution reaction yields (e.g., Suzuki vs. Buchwald-Hartwig) be systematically addressed?

- Methodological Answer :

- Experimental Design : Vary catalysts (Pd(OAc), XPhos), bases (KCO, CsCO), and solvents (THF, DMF). Monitor reaction progress via TLC/GC-MS.

- Data Analysis : Use multivariate regression to identify yield dependencies. For example, steric hindrance from the 2-chloro substituent may reduce coupling efficiency in bulkier catalysts. Cross-reference crystallographic data (e.g., bond angles) with computational steric maps .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

- Methodological Answer : Conduct pH-dependent degradation studies (HPLC monitoring at 254 nm). Under acidic conditions, protonation of the amino group may destabilize the ring, while basic conditions could promote dehalogenation. DFT-based transition-state modeling (e.g., using Gaussian 16) quantifies activation energies for proposed pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.